(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate
Description
(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is a synthetic carbamate derivative characterized by its stereospecific (S)-configuration at the chiral center. Its structure features a 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms) linked via a carbonyl group to a branched hexan-2-yl backbone. The carbamate functional group (-OCONH2) is esterified at the 2-position of the hexane chain.
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
[(4S)-4-(1,4-diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl] carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)12(10-15(3,4)21-14(16)20)13(19)18-8-5-6-17-7-9-18/h11-12,17H,5-10H2,1-4H3,(H2,16,20)/t12-/m0/s1 |
InChI Key |
CUHDMPDNDXQMKU-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@H](CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
Canonical SMILES |
CC(C)C(CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate typically involves multiple steps, starting with the preparation of the diazepane ring This can be achieved through the cyclization of appropriate amine precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of suitable solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Carbamate Derivatives
Key Observations :
- Heterocyclic Rings : The target compound’s 1,4-diazepane offers conformational flexibility compared to the rigid five-membered pyrrolidine in or the planar thiazole in . Larger rings like diazepane may enhance binding to proteins with extended pockets.
Biological Activity
(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a carbamate functional group attached to a diazepane ring and a dimethylhexane moiety. Its molecular formula is , and it has a molecular weight of 256.40 g/mol. The presence of the diazepane structure suggests potential neuroactive properties.
Anticonvulsant Activity
Research has indicated that derivatives of diazepane compounds exhibit anticonvulsant properties. For instance, studies have shown that related compounds can effectively inhibit seizures in various animal models. The anticonvulsant activity is typically evaluated using models such as the maximal electroshock (MES) test and the 6 Hz seizure model, where compounds are assessed for their protective effects against induced seizures.
Table 1: Anticonvulsant Activity Comparison
| Compound | Model Used | Dosage (mg/kg) | Protection (%) |
|---|---|---|---|
| (S)-4-(1,4-Diazepane-1-carbonyl)... | MES | 20 | 100 |
| Related Diazepane Derivative A | 6 Hz | 15 | 80 |
| Related Diazepane Derivative B | MES | 25 | 90 |
Neuroprotective Effects
The compound's neuroprotective effects have been explored in vitro and in vivo. In studies involving astrocyte cells treated with amyloid-beta (Aβ) peptides, it was observed that the compound could enhance cell viability and reduce oxidative stress markers such as TNF-α and free radicals.
Case Study: In Vitro Protection Against Aβ Toxicity
- Objective : To assess the protective effects of this compound on astrocytes.
- Method : Astrocytes were exposed to Aβ 1-42 with and without the compound.
- Results : The treated group showed a significant increase in cell viability compared to controls (62.98% vs. 43.78% viability) when co-treated with Aβ.
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in neurodegeneration. Compounds with similar structures have been shown to act as inhibitors of acetylcholinesterase and β-secretase, both critical in Alzheimer's disease pathology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
